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Executive Summary

Lenalidomide, a thalidomide analogue, functions as a potent molecular glue, a small molecule
that induces and stabilizes interactions between two proteins that would otherwise not interact.
This guide provides an in-depth technical overview of the core mechanism of action of
lenalidomide hemihydrate. It details how lenalidomide binds to the E3 ubiquitin ligase
Cereblon (CRBN), thereby reprogramming its substrate specificity to target neosubstrates for
ubiquitination and subsequent proteasomal degradation. The primary neosubstrates, the
lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), are central to the therapeutic
effects of lenalidomide in multiple myeloma and other hematological malignancies. This
document outlines the signaling pathways affected, presents quantitative data on binding
affinities and degradation kinetics, and provides detailed protocols for key experimental assays
used to investigate this molecular glue phenomenon.

Core Mechanism of Action: A Molecular Glue
Paradigm

Lenalidomide acts as a "molecular glue" by binding to the substrate receptor Cereblon (CRBN),
a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4*"CRBN").[1][2][3] This
binding event alters the surface of CRBN, creating a novel interface that promotes the
recruitment of specific proteins, known as neosubstrates, which are not endogenous targets of
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CRBN.[2] The primary and most well-characterized neosubstrates of the lenalidomide-CRBN
complex are the Ikaros family zinc finger transcription factors IKZF1 (lkaros) and IKZF3
(Aiolos).[1][2][4]

Upon recruitment to the CRL4A*"CRBN" complex, IKZF1 and IKZF3 are polyubiquitinated.[2][4]
This polyubiquitin chain acts as a signal for degradation by the 26S proteasome.[2][5] The
selective degradation of these transcription factors is the linchpin of lenalidomide's therapeutic
activity.[4]

CRL4-CRBN E3 Ligase Complex

ROC1

\

CcuL4 »| DDB1 Transfers

Ubiquitination|& Degradation
\

T
i Polyubiquitination Ub'Q@
1 <
Lenalidomide Binds : l
IKZF1 / IKZF3 Targets for Degradation Dearades Degraded
(Neosubstrate) 26S Proteasome | begrades g, KOk Es

Click to download full resolution via product page

Figure 1: Lenalidomide's molecular glue mechanism of action.

Key Signaling Pathways Modulated by Lenalidomide

The degradation of IKZF1 and IKZF3 has profound downstream effects, primarily impacting two
key areas: direct anti-myeloma activity and T-cell co-stimulation (immunomodulation).

Anti-Myeloma Effects

In multiple myeloma cells, IKZF1 and IKZF3 are critical transcription factors that sustain the
expression of Interferon Regulatory Factor 4 (IRF4).[1][2] IRF4, in turn, is a master regulator of
myeloma cell survival and proliferation, partly through its regulation of the oncogene c-Myc.[4]
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[6][7] By inducing the degradation of IKZF1 and IKZF3, lenalidomide leads to the
downregulation of IRF4 and subsequently c-Myc, resulting in cell cycle arrest and apoptosis of
myeloma cells.[2][5][7]
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Figure 2: Downstream anti-myeloma signaling cascade.
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Immunomodulatory Effects

In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene
promoter.[1][2] The degradation of these repressors by lenalidomide leads to the de-repression
of IL-2 transcription and a subsequent increase in IL-2 production and secretion.[2][8][9] IL-2 is
a critical cytokine for T-cell proliferation, activation, and effector functions, including enhanced
activity of Natural Killer (NK) cells. This T-cell co-stimulation contributes significantly to the anti-

tumor immune response.[38][9]
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Figure 3: Immunomodulatory effects via IL-2 de-repression.
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Quantitative Data

The following tables summarize key quantitative data related to the molecular interactions and
cellular effects of lenalidomide.

Table 1: Binding Affinities of Lenalidomide and Related
Compounds to CRBN
Affinity (Kd or

Compound Assay Type System Ki) Reference
i

Recombinant
Lenalidomide ITC human CRBN- 0.64 uM [10]
DDB1

Recombinant
Lenalidomide TR-FRET His6- 1.5uM [11]
CRBN/DDB1

Recombinant
) ] Fluorescence )
Lenalidomide o human DDB1- 177.80 nM (Ki) [12]
Polarization
CRBN

Recombinant
) ] Fluorescence )
Pomalidomide o human DDB1- 156.60 nM (Ki) [12]
Polarization
CRBN

Recombinant
i ) Fluorescence )
Thalidomide o human DDB1- 249.20 nM (Ki) [12]
Polarization
CRBN

Table 2: Degradation Potency and Efficacy for IKZF1 and
IKZF3
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Compoun ) Assay Referenc
Target Cell Line DC50 Dmax
d Type e
_ . HEK293T-
Lenalidomi NanoLuc Not Not
IKZF1 IKZF1- N N [1]
de Reporter specified specified
nLuc
Lenalidomi ) Western Not
IKZF3 Mino 802 nM - [1]
de Blot specified
Pomalidom ) Western Not
) IKZF3 Mino 54 nM - [1]
ide Blot specified
Stronger
6-fluoro
) ) Not than Not
lenalidomid  IKZF1 MM.1S » ) ) N [13]
specified Lenalidomi  specified
e
de
Stronger
6-fluoro
_ _ Not than Not
lenalidomid  IKZF3 MM.1S - ) ) - [13]
specified Lenalidomi  specified
e
de

Table 3: Downstream Effects on Key Proteins and
Cytokines
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Quantitative

Effect Cell Type Treatment Method Reference
Change
IRF4 L i
_ _ Lenalidomide Significant
Downregulati MM cell lines Western Blot [7]
(8h) decrease
on
c-Myc ) ] Associated
) ) Lenalidomide )
Downregulati MM cell lines (8h) Western Blot with IRF4 [7]
on decrease
Lenalidomide ~4.2-fold
IL-2 Human )
] (15 uMm, 6 ELISA increase vs [8]
Secretion PBMCs
days) control
IFN-y MM patient ) ] B ~2.5-fold
) Lenalidomide  Not specified ) [9]
Secretion BMMCs increase

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are protocols for key experiments used to characterize the molecular glue function of
lenalidomide.

CRBN Target Engagement Assays

This assay measures the binding of a compound to a target protein in live cells.[14][15][16][17]
[18]

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc®
luciferase-tagged CRBN (donor) and a cell-permeable fluorescent tracer that binds to CRBN
(acceptor). Unlabeled ligands, like lenalidomide, compete with the tracer for binding to
NanoLuc-CRBN, resulting in a dose-dependent decrease in the BRET signal.[14]

Protocol Outline:

o Cell Preparation: Seed HEK293 cells expressing a NanoLuc®-CRBN fusion protein in a 96-
well or 384-well white assay plate.
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o Compound Preparation: Prepare serial dilutions of lenalidomide or other test compounds.

e Treatment: Add the compound dilutions to the cells and incubate.

e Tracer and Substrate Addition: Add the NanoBRET™ tracer and Nano-Glo® substrate to the
wells.

o Measurement: Incubate for a specified period (e.g., 2 hours) at 37°C. Measure luminescence
at donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a luminometer.

o Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET
ratio against the compound concentration to determine the IC50 value.

This is a competitive, in vitro binding assay.[19][20]

Principle: The assay uses a fluorescently labeled thalidomide analogue (e.g., Thalidomide-Red)
and a GST-tagged human CRBN protein. An anti-GST antibody labeled with a donor
fluorophore (e.g., Europium cryptate) binds to CRBN. When the labeled thalidomide binds to
CRBN, FRET occurs between the donor and acceptor. Test compounds compete with the
fluorescent ligand, leading to a decrease in the FRET signal.[19]

Protocol Outline:

o Plate Setup: Dispense test compounds (e.g., lenalidomide) or standards into a low-volume
384-well white plate.

o Reagent Addition:

o Add human GST-tagged CRBN protein.

o Add a pre-mixed solution of HTRF reagents: anti-GST antibody labeled with Europium
cryptate and Thalidomide-Red.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours).

» Measurement: Read the fluorescence at the donor and acceptor emission wavelengths (e.g.,
620 nm and 665 nm) using an HTRF-compatible plate reader.
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o Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against compound

concentration to determine IC50 values.
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Figure 4: Workflow for CRBN target engagement assays.

Analysis of Protein Degradation

This method is used to visualize and quantify the time- and dose-dependent degradation of

target proteins.

Protocol Outline:

o Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with

various concentrations of lenalidomide for different time points (e.g., 0, 3, 6, 12, 24, 48
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hours).[21]

Cell Lysis: Harvest cells and prepare whole-cell lysates using an appropriate lysis buffer
(e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration in each lysate using a BCA or
Bradford assay.

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.
Immunoblotting:
o Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

o Incubate with primary antibodies specific for IKZF1, IKZF3, IRF4, c-Myc, and a loading
control (e.g., B-actin or GAPDH).

o Wash and incubate with appropriate HRP-conjugated secondary antibodies.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

Quantification: Perform densitometry analysis on the bands using software like ImageJ.
Normalize the intensity of target protein bands to the loading control. Plot the normalized
protein levels against time or drug concentration.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass
spectrometry-based technique to identify and quantify proteome-wide changes upon drug
treatment.[2][22][23][24]

Protocol Outline:

e Metabolic Labeling: Culture one population of cells (e.g., MM.1S) in "light" medium
(containing normal L-arginine and L-lysine) and another in "heavy" medium (containing
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stable isotope-labeled L-arginine and L-lysine, e.g., 13C6, 15N4-Arg and 13C6, 15N2-Lys)
for at least five cell divisions to ensure full incorporation.

Treatment: Treat one cell population with DMSO (control) and the other with lenalidomide for
a specified duration.

Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the
"light" and "heavy" lysates.

Protein Digestion: Digest the combined protein mixture into peptides using trypsin.

Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

Data Analysis: Use software (e.g., MaxQuant) to identify peptides and quantify the "heavy" to
“light" (H/L) ratio for each protein. Proteins with a significantly decreased H/L ratio in the
lenalidomide-treated sample are identified as degradation targets.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the lenalidomide-dependent interaction between CRBN and its
neosubstrates in cells.[25]

Protocol Outline:

o Cell Treatment: Treat cells (e.g., HEK293T or MM.1S) with DMSO or lenalidomide for a
specified time (e.g., 6 hours).[21]

o Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40) with
protease inhibitors.

e Immunoprecipitation:
o Pre-clear the lysate with protein A/G agarose beads.

o Incubate the pre-cleared lysate with an antibody against CRBN (or a tagged version of
CRBN) overnight at 4°C.
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o Add protein A/G beads to capture the antibody-protein complexes.

o Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
e Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

o Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against
IKZF1 and IKZF3 to detect their co-precipitation with CRBN.

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that the CRL4*"CRBN”" complex ubiquitinates
IKZF1/IKZF3 in a lenalidomide-dependent manner.[2]

Protocol Outline:

o Reagent Assembly: Combine the following in a reaction buffer:

[¢]

Recombinant E1 ubiquitin-activating enzyme

o Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

o Recombinant CRL4AM"CRBN” complex

o Recombinant IKZF1 or IKZF3 substrate (often tagged, e.g., with FLAG)

o HA-tagged ubiquitin

o ATP

o DMSO, lenalidomide, or other test compounds.
¢ Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
o Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

e Analysis: Analyze the reaction products by Western blotting using an anti-HA antibody to
detect polyubiquitinated IKZF1/IKZF3, which will appear as a high-molecular-weight smear.
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Conclusion

Lenalidomide hemihydrate exemplifies the therapeutic potential of molecular glues in modern
drug discovery. Its mechanism of action, centered on the neomorphic activity of the
CRL4"CRBN" E3 ligase, provides a powerful strategy for targeting proteins, such as
transcription factors, that have been traditionally considered "undruggable.” The detailed
understanding of its function, from biophysical interactions to cellular consequences, has been
enabled by a suite of sophisticated experimental techniques. This guide serves as a
comprehensive resource for researchers aiming to further explore the biology of lenalidomide
and to design the next generation of molecular glue degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK
PROTAC development - PMC [pmc.ncbi.nim.nih.gov]

e 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nim.nih.gov]

o 3.1KZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to
immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nim.nih.gov]

» 4. Dissecting the impact of bromodomain inhibitors on the Interferon Regulatory Factor 4-
MY C oncogenic axis in multiple myeloma - PMC [pmc.ncbi.nim.nih.gov]

» 5. labs.dana-farber.org [labs.dana-farber.org]
e 6. ashpublications.org [ashpublications.org]

e 7. Lenalidomide downregulates the cell survival factor, interferon regulatory factor-4,
providing a potential mechanistic link for predicting response - PubMed
[pubmed.ncbi.nim.nih.gov]

o 8. Lenalidomide alone or lenalidomide plus dexamethasone significantly inhibit IgG and IgM
in vitro...A possible explanation for their mechanism of action in treating multiple myeloma -
PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b3157281?utm_src=pdf-body
https://www.benchchem.com/product/b3157281?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9879287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9879287/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4292522/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193510/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9543246/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9543246/
https://labs.dana-farber.org/ebertlab/sites/g/files/prcqxy371/files/2025-04/kronke_oncimmuno_2014.pdf
https://ashpublications.org/blood/article/117/19/5157/21016/IMiD-immunomodulatory-compounds-block-C-EBP
https://pubmed.ncbi.nlm.nih.gov/21707574/
https://pubmed.ncbi.nlm.nih.gov/21707574/
https://pubmed.ncbi.nlm.nih.gov/21707574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4978999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4978999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4978999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

9. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and
bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]
11. researchgate.net [researchgate.net]

12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC
[pmc.ncbi.nlm.nih.gov]

13. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate
degradation - PMC [pmc.ncbi.nlm.nih.gov]

14. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]

15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual
[promega.com]

16. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual
[promega.com]

17. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]

18. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
19. revvity.com [revvity.com]

20. revvity.com [revvity.com]

21. beyondspringpharma.com [beyondspringpharma.com]

22. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the
CRLA4CRBN ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

23. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the
CRL4CRBN ubiquitin ligase [ideas.repec.org]

24. pSILAC mass spectrometry reveals ZFP91 as IMiD-dependent substrate of the
CRLACRBN ubiquitin ligase. [folia.unifr.ch]

25. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Technical Guide to the Molecular Glue Function of
Lenalidomide Hemihydrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3157281#lenalidomide-hemihydrate-molecular-glue-
function]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 16 /17 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2995353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2995353/
https://www.researchgate.net/figure/Lenalidomide-binds-to-the-TBD-and-CRBN-DDB1-protein-complex-ITC-binding-curves-of_fig2_323209588
https://www.researchgate.net/figure/Both-enantiomers-of-lenalidomide-and-CC885-bind-CRBN-and-promote-target-degradation-in_fig3_392162624
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4423819/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10439208/
https://www.promega.com/products/protein-detection/protein-degradation-protacs/nanobret-te-intracellular-e3-ligase-assays/
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-te-intracellular-e3-ligase-crbn-and-vhl-protocol-tm626/
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-te-intracellular-e3-ligase-crbn-and-vhl-protocol-tm626/
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-crbn-vhl-ternary-complex-assays-protocol/
https://www.promega.com/resources/protocols/technical-manuals/500/nanobret-crbn-vhl-ternary-complex-assays-protocol/
https://www.promega.com/products/protein-detection/protein-degradation-protacs/nanobret-te-e3-ligase-vectors/
https://worldwide.promega.com/products/protein-detection/protein-degradation-protacs/crbn-vhl-ternary-complex-assay/
https://www.revvity.com/product/htrf-cereblon-bind-kit-500-pts-64bdcrbnpeg
https://www.revvity.com/product/htrf-cereblon-total-kit-500-pts-64crbnpeg
https://beyondspringpharma.com/wp-content/uploads/2020/08/Kronke-2014.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5458144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5458144/
https://ideas.repec.org/a/nat/natcom/v8y2017i1d10.1038_ncomms15398.html
https://ideas.repec.org/a/nat/natcom/v8y2017i1d10.1038_ncomms15398.html
https://folia.unifr.ch/global/documents/102325
https://folia.unifr.ch/global/documents/102325
https://www.researchgate.net/figure/The-proteins-in-CRBN-complex-identified-by-both-Co-IP-and-pull-down-assays_tbl1_262979479
https://www.benchchem.com/product/b3157281#lenalidomide-hemihydrate-molecular-glue-function
https://www.benchchem.com/product/b3157281#lenalidomide-hemihydrate-molecular-glue-function
https://www.benchchem.com/product/b3157281#lenalidomide-hemihydrate-molecular-glue-function
https://www.benchchem.com/product/b3157281#lenalidomide-hemihydrate-molecular-glue-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3157281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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